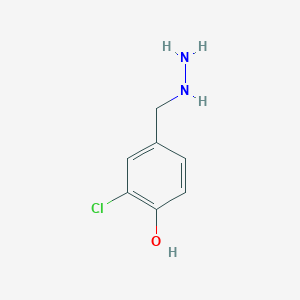

2-Chloro-4-(hydrazinylmethyl)phenol

Description

Properties

CAS No. |

887596-15-8 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-4-(hydrazinylmethyl)phenol |

InChI |

InChI=1S/C7H9ClN2O/c8-6-3-5(4-10-9)1-2-7(6)11/h1-3,10-11H,4,9H2 |

InChI Key |

ODDMZZRMVXLVRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CNN)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(hydrazinylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 2-chloro-4-formylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the hydrazinylmethyl group.

Industrial Production Methods

Industrial production of 2-Chloro-4-(hydrazinylmethyl)phenol may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hydrazinylmethyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(hydrazinylmethyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a potential antimicrobial agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and as a potential drug candidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-Chloro-4-(hydrazinylmethyl)phenol with key structural analogs based on substituent groups, molecular weight, and applications:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The –CF₃ and –SO₂CH₃ groups enhance acidity and stability, making these compounds suitable for high-temperature reactions .

- Hydrazine Derivatives: Compounds with hydrazine/hydrazinylidene groups exhibit versatility in forming coordination complexes or bioactive molecules, such as NNRTIs (non-nucleoside reverse transcriptase inhibitors) .

- Biological Activity: The presence of fluorine (e.g., in 2-Chloro-4-(3,5-difluorophenyl)phenol) often improves metabolic stability and bioavailability in drug candidates .

Physicochemical Properties

Biological Activity

2-Chloro-4-(hydrazinylmethyl)phenol, an organic compound characterized by its unique hydrazinylmethyl group and chlorine atom attached to a phenolic structure, has garnered attention for its significant biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-(hydrazinylmethyl)phenol is CHClNO. The presence of the hydrazinyl group enhances its reactivity, allowing it to interact with various biological targets.

Antimicrobial Properties

Research indicates that 2-Chloro-4-(hydrazinylmethyl)phenol exhibits notable antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. Its mechanism likely involves disrupting cellular processes through interactions with microbial proteins or nucleic acids.

Anticancer Activity

The compound has shown promising results in anticancer studies. Initial investigations reveal cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT-116)

These studies suggest that 2-Chloro-4-(hydrazinylmethyl)phenol may induce apoptosis in cancer cells, potentially through mechanisms involving DNA damage and oxidative stress .

The biological activity of 2-Chloro-4-(hydrazinylmethyl)phenol is attributed to its ability to interact with cellular macromolecules such as DNA and proteins. These interactions can lead to alterations in cellular functions, contributing to its cytotoxic effects in cancer cells and its antimicrobial properties .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of 2-Chloro-4-(hydrazinylmethyl)phenol on MCF-7 cells, demonstrating an IC value of approximately 15 µM after 72 hours of treatment. This indicates a significant reduction in cell viability compared to controls.

- Antibacterial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 12 mm and 10 mm, respectively, suggesting effective antibacterial properties.

Comparative Analysis with Similar Compounds

The following table compares 2-Chloro-4-(hydrazinylmethyl)phenol with structurally similar compounds regarding their biological activities:

| Compound Name | Structure/Functional Groups | Unique Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| 2-Chloro-4-methylphenol | Chlorine and methyl groups on phenol | Lacks hydrazinyl group; different biological activity | Moderate | Low |

| 4-Chloro-2-hydroxymethylphenol | Hydroxymethyl group instead of hydrazinyl | Different reactivity and potential applications | Low | Moderate |

| 2-Bromo-4-(hydrazinylmethyl)phenol | Bromine instead of chlorine | May exhibit different biological properties | Moderate | High |

This table highlights the unique features of 2-Chloro-4-(hydrazinylmethyl)phenol that contribute to its enhanced biological activity compared to similar compounds.

Q & A

Q. How to correlate substituent effects with biological activity in structurally similar analogs?

- Methodological Answer :

- QSAR Modeling : Quantify substituent parameters (Hammett σ, π-values) to predict bioactivity trends.

- Crystallographic Data : Compare bond angles/distances with IC₅₀ values to identify steric/electronic influences.

- Meta-Analysis : Aggregate published IC₅₀ data for halogenated phenols to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.